molecular formula C10H16N2O B1361631 2-[(Diethylamino)methyl]pyridin-3-ol CAS No. 2168-14-1

2-[(Diethylamino)methyl]pyridin-3-ol

Cat. No. B1361631
CAS RN: 2168-14-1
M. Wt: 180.25 g/mol
InChI Key: HYVKRYYPFVVIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Diethylamino)methyl]pyridin-3-ol” is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 g/mol.


Synthesis Analysis

One method of synthesizing this compound involves the reaction of 4-hydroxypyridine with an aqueous dimethylamine solution and an aqueous formalin solution. The mixture is stirred at 50°C for 4 hours. The solvent is then evaporated under reduced pressure, and the resulting crystals are collected by filtration .


Molecular Structure Analysis

The molecular structure of “2-[(Diethylamino)methyl]pyridin-3-ol” consists of a pyridine ring with a diethylamino methyl group attached to the second carbon and a hydroxyl group attached to the third carbon .

Scientific Research Applications

1. Organic Synthesis

2-[(Diethylamino)methyl]pyridin-3-ol is used as an intermediate in the synthesis of organic materials. A study by Wang (2021) discusses the synthesis of 4-nitro 2-diethylamino 5-methyl pyridine, a compound derived from 2-[(Diethylamino)methyl]pyridin-3-ol, emphasizing its use in pharmaceutical synthesis and production of organic materials.

2. Structural Insights in Chemistry

The compound has relevance in the study of novel pyrimidinones, which have inherent biological activity. Craciun et al. (1998) investigated the synthesis and structural insights of novel 2-diethylamino-6-methyl-4(i//)-pyrimidinones, highlighting the compound's role in advancing the understanding of such structures in chemistry (Craciun, Kovacs, Crăciun, & Mager, 1998).

3. Nanoparticle Sensitization

Research by Tigaa, Lucas, & de Bettencourt-Dias (2017) demonstrated the use of similar compounds in sensitizing the emission of lanthanide ions. This study shows the potential of 2-[(Diethylamino)methyl]pyridin-3-ol derivatives in enhancing the efficiency of nanoparticles in various applications, such as in materials science (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

4. Biocatalysis

2-[(Diethylamino)methyl]pyridin-3-ol derivatives are also significant in biocatalysis. Stankevičiūtė et al. (2016) explored the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating the compound's importance in the biotransformation of pyridine derivatives, a key process in the chemical industry (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).

5. Potassium Channel Studies

In the field of medicinal chemistry, the compound is used to study potassium channel openers. Brown et al. (1993) synthesized derivatives of 2-[(Diethylamino)methyl]pyridin-3-ol for testing potassium-induced contraction of rat aorta, showcasing its potential in developing new pharmaceuticals (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).

properties

IUPAC Name

2-(diethylaminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-12(4-2)8-9-10(13)6-5-7-11-9/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKRYYPFVVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944283
Record name 2-[(Diethylamino)methyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diethylamino)methyl]pyridin-3-ol

CAS RN

2168-14-1
Record name 2-[(Diethylamino)methyl]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC73716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Diethylamino)methyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diethylaminomethyl)-3-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.